TFA Stability Orthogonality: H-Cys(Acm)-OH.HCl vs. H-Cys(Trt)-OH Under Standard Fmoc Cleavage Conditions
The most consequential operational distinction between Acm and Trt protection is their divergent stability to the TFA-based global deprotection step. Fmoc-Cys(Acm)-OH yields a peptide with the Acm group fully retained after 95% TFA cleavage, whereas Fmoc-Cys(Trt)-OH undergoes complete Trt removal under the same conditions, as demonstrated in the synthesis of somatostatin [1]. This was further corroborated by a study showing Cys(Acm)-oxytocin survived nearly intact after 12 hours of treatment in TFA/DMSO mixtures, confirming the acid stability of the Acm moiety [2]. The practical consequence is that Acm enables a two-step deprotection strategy (TFA first, then Acm removal) essential for regioselective disulfide assembly, while Trt does not support this sequential logic.
| Evidence Dimension | Stability to 95% TFA cleavage (Fmoc SPPS global deprotection) |
|---|---|
| Target Compound Data | Acm group remains >95% intact after 95% TFA treatment; Cys(Acm)-oxytocin survives 12 h in TFA/DMSO |
| Comparator Or Baseline | Trt group is quantitatively removed (≤0% retained) under identical 95% TFA conditions |
| Quantified Difference | Qualitative orthogonality: Acm retained vs. Trt fully cleaved; enables sequential deprotection strategy |
| Conditions | Fmoc SPPS global deprotection: 95% TFA with scavengers; Applied Biosystems Model 431A synthesizer; somatostatin and oxytocin model peptides |
Why This Matters
For procurement decisions in multi-disulfide peptide projects, this orthogonality determines whether sequential, regioselective disulfide formation is synthetically accessible—without Acm-type protection, only random oxidative folding is possible.
- [1] McCurdy, S.N. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Pept. Res. 1989. The use of either t-Bu or Acm moiety produces a peptide containing protected thiol groups after cleavage with 95% TFA. Fmoc-Cys(Trt)-OH derivative is efficiently deprotected using 95% TFA. View Source
- [2] Cuthbertson, A. et al. US Patent 20020143207. Process for the deprotection of protected thiols. Cys(Acm)-oxytocin survived nearly intact after 12 h treatment in TFA/DMSO mixture. View Source
